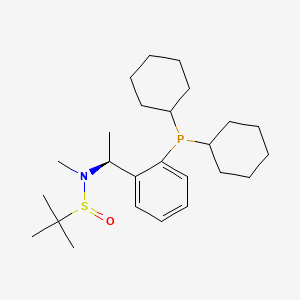
(R)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of chemistry and industry. This compound features a chiral center and a phosphanyl group, making it a valuable candidate for asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of the chiral center and the introduction of the phosphanyl group. Common synthetic routes may include:
Formation of the Chiral Center: This can be achieved through asymmetric synthesis using chiral catalysts or chiral auxiliaries.
Introduction of the Phosphanyl Group: This step often involves the use of phosphine reagents under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced derivatives.
科学的研究の応用
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which ®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chiral center and phosphanyl group play crucial roles in binding and reactivity, influencing the compound’s activity and selectivity .
類似化合物との比較
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions.
Tertiary butyl esters: Commonly used in organic synthesis for introducing tert-butoxycarbonyl groups.
Uniqueness
®-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the phosphanyl group, which imparts distinct reactivity and selectivity in various chemical reactions.
特性
分子式 |
C25H42NOPS |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C25H42NOPS/c1-20(26(5)29(27)25(2,3)4)23-18-12-13-19-24(23)28(21-14-8-6-9-15-21)22-16-10-7-11-17-22/h12-13,18-22H,6-11,14-17H2,1-5H3/t20-,29?/m0/s1 |
InChIキー |
DBEGJDQBKCWIDZ-OORIHMLWSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
正規SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N(C)S(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















